3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor containing a pyridine ring and an azetidine moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
- 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid
Uniqueness
3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azetidine ring and trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-1-6(2-14-5-8)7-3-13-4-7/h1-2,5,7,13H,3-4H2 |
InChI Key |
PQLKHEZCCNGVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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